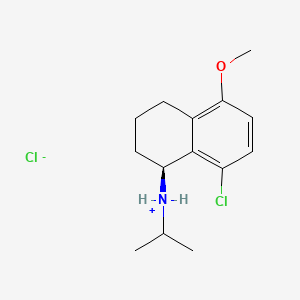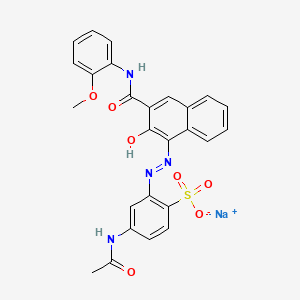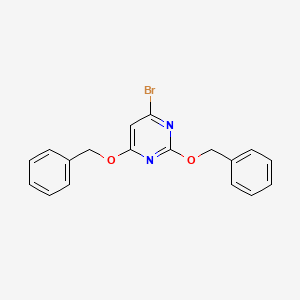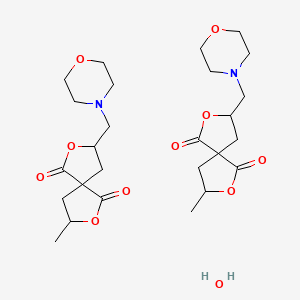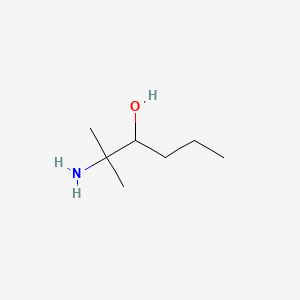
2-Amino-2-methyl-3-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methyl-3-hexanol is an organic compound with the molecular formula C7H17NO It is a type of amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-3-hexanol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-hexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and results in the formation of the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-hexanone in the presence of ammonia. This method is efficient and can be scaled up for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
2-Amino-2-methyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-hexanone or 2-methyl-3-hexanal.
Reduction: Formation of 2-amino-2-methylhexane.
Substitution: Formation of various substituted amino alcohols.
科学的研究の応用
2-Amino-2-methyl-3-hexanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-Amino-2-methyl-3-hexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar properties but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Similar structure but with a different carbon chain length.
3-Amino-2-methyl-1-butanol: Similar functional groups but different carbon chain positioning.
Uniqueness
2-Amino-2-methyl-3-hexanol is unique due to its specific carbon chain length and the positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63765-79-7 |
|---|---|
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC名 |
2-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
InChIキー |
FHQBXDQYWIINRX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C)(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


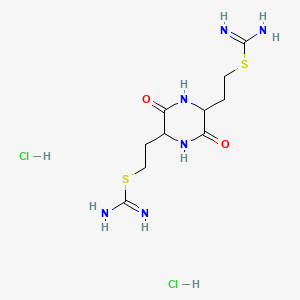
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
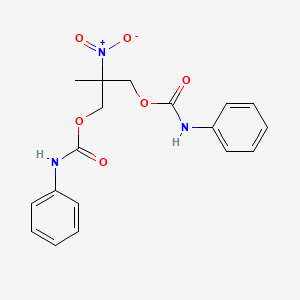

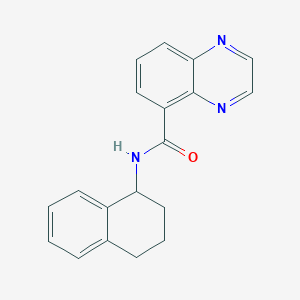
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
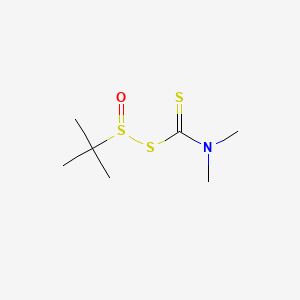
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)


